3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-(1H-imidazol-1-yl)phenyl)-, diethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-(1H-imidazol-1-yl)phenyl)-, diethyl ester typically involves multi-step organic reactionsCommon reagents used in these reactions include pyridine derivatives, carboxylic acids, and imidazole.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, esterification, and purification through crystallization or chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-(1H-imidazol-1-yl)phenyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-(1H-imidazol-1-yl)phenyl)-, diethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-(1H-imidazol-1-yl)phenyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The imidazole moiety may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Pyridinedicarboxylic acid derivatives: Compounds with similar structures but different substituents.
Imidazole-containing compounds: Molecules featuring the imidazole ring with various functional groups.
Uniqueness
The uniqueness of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-(1H-imidazol-1-yl)phenyl)-, diethyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
131230-89-2 |
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Molecular Formula |
C22H25N3O4 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
diethyl 4-(3-imidazol-1-ylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H25N3O4/c1-5-28-21(26)18-14(3)24-15(4)19(22(27)29-6-2)20(18)16-8-7-9-17(12-16)25-11-10-23-13-25/h7-13,20,24H,5-6H2,1-4H3 |
InChI Key |
CLJPJDINAQKALO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)N3C=CN=C3)C(=O)OCC)C)C |
Origin of Product |
United States |
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